Faxeladol

Descripción general

Descripción

Faxeladol es un analgésico opioide desarrollado por Grünenthal GmbH a finales de la década de 1970. Está químicamente relacionado con el tramadol y el ciramadol. Aunque nunca se comercializó para uso médico, se creía que tenía efectos analgésicos y antidepresivos debido a su acción sobre la recaptación de serotonina y norepinefrina .

Métodos De Preparación

La ruta sintética para el faxeladol implica la reacción de 3-(dimetilaminometil)ciclohexilfenol. El método de preparación incluye los siguientes pasos:

Síntesis del Intermedio: El compuesto intermedio se sintetiza mediante la reacción de ciclohexilfenol con dimetilamina.

Formación de this compound: El intermedio se somete entonces a nuevas reacciones para formar this compound.

Análisis De Reacciones Químicas

El faxeladol se somete a diversas reacciones químicas, entre ellas:

Oxidación: El this compound puede oxidarse para formar óxidos correspondientes.

Reducción: Puede reducirse para formar derivados reducidos.

Sustitución: El this compound puede someterse a reacciones de sustitución en las que los grupos funcionales se sustituyen por otros grupos.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio y diversos catalizadores para las reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados .

Aplicaciones Científicas De Investigación

Química: Utilizado como compuesto de referencia en el estudio de los agonistas de los receptores opioides.

Biología: Investigado por sus efectos sobre la recaptación de serotonina y norepinefrina.

Medicina: Estudiado por su posible uso en el tratamiento de la fibromialgia y el dolor neuropático.

Industria: Aplicaciones industriales limitadas debido a su falta de comercialización

Mecanismo De Acción

El faxeladol ejerce sus efectos a través de múltiples mecanismos:

Agonismo de los Receptores Opioides: Actúa como agonista del receptor μ-opioide, lo que provoca efectos analgésicos.

Inhibición de la Recaptación de Serotonina y Norepinefrina: Inhibe la recaptación de serotonina y norepinefrina, contribuyendo a sus efectos antidepresivos.

Los objetivos moleculares involucrados incluyen el receptor μ-opioide, el transportador de serotonina y el transportador de norepinefrina .

Comparación Con Compuestos Similares

El faxeladol es similar a otros analgésicos opioides como el tramadol, el ciramadol y el tapentadol. Es único por su potencia ligeramente superior en comparación con el tramadol y su mayor tasa de convulsiones repentinas. Esta mayor tasa de convulsiones limitó su desarrollo y comercialización .

Compuestos Similares

- Tramadol

- Ciramadol

- Tapentadol

- Bromadol

- Profadol

- Thiobromadol

La singularidad del this compound reside en sus efectos analgésicos y antidepresivos combinados, aunque su mayor riesgo de convulsiones ha limitado sus aplicaciones prácticas .

Actividad Biológica

Faxeladol, also known by its chemical identifiers such as GRTA-9906, is an opioid analgesic that was developed by Grünenthal GmbH in the late 1970s. Although it shares structural similarities with tramadol and ciramadol, this compound was never marketed for medical use. Its potential therapeutic effects include analgesic and antidepressant properties, attributed to its action on serotonin and norepinephrine systems.

This compound is believed to exert its analgesic effects through multiple mechanisms:

- Opioid Receptor Agonism : Similar to tramadol, this compound acts on the mu-opioid receptor, contributing to its pain-relieving properties. The interaction with this receptor is critical for the modulation of pain signals in the central nervous system.

- Monoamine Reuptake Inhibition : this compound is thought to inhibit the reuptake of serotonin and norepinephrine, which enhances its analgesic effects and may also contribute to mood elevation.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively documented due to its lack of clinical use. However, comparisons with tramadol suggest that this compound may have a similar absorption and metabolism profile:

- Absorption : Expected to be rapidly absorbed after administration.

- Metabolism : Likely metabolized through pathways involving cytochrome P450 enzymes, similar to other opioids.

- Excretion : Predominantly renal excretion is anticipated.

Comparative Analyses with Tramadol

Research indicates that this compound may exhibit a similar efficacy profile to tramadol. For instance, a study evaluating tramadol's dual mechanism (opioid agonism and monoamine reuptake inhibition) suggests that this compound could potentially offer comparable benefits in pain management while minimizing risks associated with traditional opioids.

Clinical Observations

Despite the absence of marketed clinical data for this compound, anecdotal evidence from studies on related compounds suggests:

- Pain Management : Potential effectiveness in treating moderate pain conditions.

- Mood Enhancement : Possible antidepressant effects due to serotonin and norepinephrine modulation.

Q & A

Basic Research Questions

Q. What are the primary pharmacological mechanisms of Faxeladol, and how do they inform experimental design in neurological studies?

this compound acts as a dual adrenergic uptake inhibitor and serotonin reuptake inhibitor, with additional opioid receptor agonism . To study these mechanisms, researchers should employ in vitro receptor binding assays (e.g., radioligand displacement) and neurotransmitter uptake inhibition experiments. Experimental designs must include controls for off-target effects (e.g., using selective antagonists like naloxone for opioid receptors) and validate findings via dose-response curves .

Q. Which standardized preclinical models are most appropriate for evaluating this compound’s efficacy in neurological disorders?

Rodent models of neuropathic pain (e.g., chronic constriction injury) or depression (e.g., forced swim test) are widely used. Ensure models align with this compound’s dual mechanism: combine behavioral assays (e.g., von Frey filament testing for pain) with neurochemical analyses (e.g., microdialysis for serotonin/adrenaline levels). Include sham-operated controls and power analyses to address variability .

Q. How should researchers address variability in pharmacokinetic data when administering this compound in vivo?

Use species-specific metabolic profiling (e.g., LC-MS/MS for plasma concentration monitoring) and account for factors like bioavailability and blood-brain barrier penetration. Cross-validate results with tissue homogenate analysis (e.g., brain regions) and adjust dosing regimens based on half-life calculations .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in this compound’s receptor binding affinity across studies?

Discrepancies may arise from assay conditions (e.g., pH, temperature) or receptor isoform specificity. Employ in silico molecular docking (e.g., AutoDock Vina) to predict binding conformations, followed by functional assays (e.g., cAMP inhibition for opioid receptors). Compare results across multiple cell lines (e.g., CHO-K1 vs. HEK293) to isolate confounding factors .

Q. How can researchers optimize this compound’s selectivity for adrenergic vs. opioid receptors in mixed-action studies?

Design experiments using receptor knockout models or siRNA-mediated gene silencing. Pair these with competitive binding assays (e.g., Scatchard analysis) to quantify selectivity ratios. For in vivo studies, co-administer subtype-selective antagonists (e.g., prazosin for α1-adrenergic receptors) to dissect mechanistic contributions .

Q. What statistical approaches are recommended for interpreting behavioral data in this compound trials with small sample sizes?

Use non-parametric tests (e.g., Mann-Whitney U for pairwise comparisons) and Bayesian hierarchical models to account for inter-subject variability. Apply false discovery rate (FDR) corrections for multi-test scenarios (e.g., open field test + elevated plus maze). Report effect sizes (Cohen’s d) to contextualize clinical relevance .

Q. How can omics technologies be integrated to explore this compound’s downstream signaling pathways?

Combine transcriptomic (RNA-seq) and phosphoproteomic (LC-MS/MS) profiling in target tissues (e.g., dorsal root ganglia). Use pathway enrichment tools (e.g., DAVID, Gene Ontology) to identify networks modulated by this compound. Validate hypotheses via CRISPR-Cas9 knockout of candidate genes (e.g., CREB1) .

Q. Methodological Guidance

Q. What validation criteria are essential for confirming this compound’s purity and stability in long-term studies?

Perform HPLC-UV/GC-MS for chemical purity (>99% as per supplier specifications ). Monitor stability under storage conditions (−20°C for powders, −80°C for solutions) using accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). Include mass spectrometry to detect hydrolysis/byproducts .

Q. How should researchers design dose-escalation studies to minimize off-target effects in this compound administration?

Follow the OECD 423 guideline for acute toxicity testing, starting at 1/10th the effective dose from in vitro data. Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to predict safe ranges. Monitor biomarkers (e.g., serum cortisol for stress response) and histopathology for organ toxicity .

Q. What are best practices for reconciling conflicting in vitro vs. in vivo efficacy data for this compound?

Apply translational pharmacokinetic modeling (e.g., allometric scaling) to extrapolate in vitro IC50 values to in vivo doses. Use positron emission tomography (PET) with radiolabeled this compound to confirm target engagement in live subjects. Cross-reference results with humanized receptor models (e.g., transgenic mice expressing human opioid receptors) .

Q. Data Interpretation and Reporting

Q. How can researchers differentiate this compound’s direct receptor effects from secondary neuromodulatory actions?

Employ electrophysiological recordings (e.g., patch-clamp in slice preparations) to measure immediate neuronal responses. Compare results with delayed behavioral outcomes (e.g., 24-hour post-administration). Use optogenetic silencing of specific pathways to isolate primary vs. secondary effects .

Q. What frameworks are recommended for meta-analysis of this compound studies with heterogeneous methodologies?

Follow PRISMA guidelines and use random-effects models to pool data. Stratify analyses by model type (e.g., neuropathic vs. inflammatory pain) and assay sensitivity. Perform sensitivity analyses to exclude outliers and assess publication bias via funnel plots .

Propiedades

Número CAS |

433265-65-7 |

|---|---|

Fórmula molecular |

C15H23NO |

Peso molecular |

233.35 g/mol |

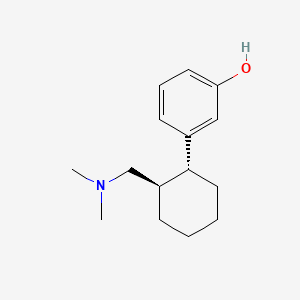

Nombre IUPAC |

3-[(1R,2R)-2-[(dimethylamino)methyl]cyclohexyl]phenol |

InChI |

InChI=1S/C15H23NO/c1-16(2)11-13-6-3-4-9-15(13)12-7-5-8-14(17)10-12/h5,7-8,10,13,15,17H,3-4,6,9,11H2,1-2H3/t13-,15-/m0/s1 |

Clave InChI |

JIRYWFYYBBRJAN-ZFWWWQNUSA-N |

SMILES |

CN(C)CC1CCCCC1C2=CC(=CC=C2)O |

SMILES isomérico |

CN(C)C[C@@H]1CCCC[C@H]1C2=CC(=CC=C2)O |

SMILES canónico |

CN(C)CC1CCCCC1C2=CC(=CC=C2)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

GCR9905; GCR 9905; GCR-9905; EM-906; EM 906; EM906; GRT-TA300; GRTA9906; GRTA-9906; GRTA 9906; GRTA0009906; GRTA-0009906; GRTA 0009906; Faxeladol |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.